9,10-Diethylphenanthrene

Beschreibung

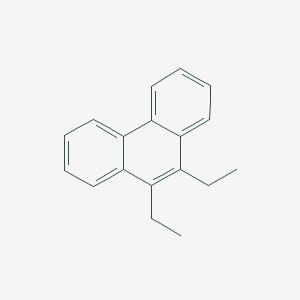

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9,10-diethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-3-13-14(4-2)16-10-6-8-12-18(16)17-11-7-5-9-15(13)17/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURXVMQHSBALPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2C3=CC=CC=C31)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423820 | |

| Record name | 9,10-diethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15810-14-7 | |

| Record name | 9,10-diethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 9,10 Diethylphenanthrene and Its Analogues

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis stands as a cornerstone for the formation of carbon-carbon bonds, proving instrumental in the synthesis of complex carbocyclic and polycyclic aromatic compounds. espublisher.comespublisher.com Its versatility has given rise to several strategic approaches for constructing the phenanthrene (B1679779) framework.

Heck Reaction and Reverse Diels-Alder Sequences for Dihydrophenanthrene Intermediates

A notable strategy for synthesizing phenanthrene derivatives involves a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. This approach has been successfully used to prepare 9,10-dihydrophenanthrene (B48381) and its alkylated analogues. espublisher.comespublisher.comresearchgate.net The process typically starts from vinyl bromoaldehydes, which undergo an intramolecular Heck reaction to form a cyclic intermediate. espublisher.comespublisher.com This intermediate then eliminates formaldehyde (B43269) via a reverse Diels-Alder pathway to yield the 9,10-dihydrophenanthrene core. espublisher.comespublisher.comresearchgate.net

The significance of this method lies in its ability to introduce alkyl groups onto the newly formed benzene (B151609) ring, allowing for the synthesis of various mono- and dialkylphenanthrenes. espublisher.comespublisher.com The reaction proceeds in moderate to good yields and represents a flexible route to homologous phenanthrene compounds. espublisher.com A domino Heck/aryne carbopalladation/C-H functionalization reaction has also been developed, which creates three new C-C bonds and a carbon quaternary center in a single operation to produce heterocycle-fused 9,10-dihydrophenanthrenes. nih.govacs.org

| Starting Material | Catalyst System | Product | Yield | Reference |

| Vinyl bromoaldehydes | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 9,10-Dihydrophenanthrene derivatives | Good | espublisher.com |

| Aromatic bromoaldehydes | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Alkyl phenanthrenes | Moderate to Good | espublisher.comespublisher.com |

| In situ generated arynes | Palladium catalyst | Heterocycle-fused 9,10-dihydrophenanthrenes | Moderate to Excellent | nih.govacs.org |

Intramolecular Cyclization Strategies for Polycyclic Aromatic Hydrocarbons

Intramolecular cyclization is a powerful tool for the synthesis of polycyclic aromatic hydrocarbons (PAHs), including the phenanthrene skeleton. uis.no Palladium-catalyzed intramolecular C-H activation is a key method, where a pre-functionalized substrate is prompted to cyclize, forming the fused ring system. For instance, a tandem reaction involving a γ-C(sp²)-H arylation followed by a cationic cyclization, dehydration, and a 1,2-migration has been developed to prepare phenanthrenes from readily available starting materials. acs.orgnih.gov This approach is particularly valuable for creating unsymmetrical phenanthrene derivatives. acs.orgnih.gov

Another innovative method involves a palladium-catalyzed benzannulation using o-bromobenzyl alcohols, which facilitates the construction of the phenanthrene skeleton through sequential multiple carbon-carbon bond formations. acs.orgnih.govacs.org Gold-catalyzed intramolecular cyclization/intermolecular cycloaddition cascades also provide a rapid route to various polycarbocycles. researchgate.net These strategies highlight the efficiency of intramolecular reactions in building complex aromatic systems from simpler precursors.

Palladium-Catalyzed C-C Bond Forming Reactions in Phenanthrene Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and have been extensively applied to the construction of the phenanthrene core. espublisher.com These reactions enable the formation of key C-C bonds that define the phenanthrene structure. A variety of palladium-catalyzed methods have been reported, including a one-pot tandem reaction that combines γ-C(sp²)-H arylation with cyclization and migration steps to produce a range of phenanthrene derivatives with diverse functional groups in good to excellent yields. acs.orgnih.gov

Furthermore, a palladium-catalyzed benzannulation has been achieved with o-bromobenzyl alcohols, reacting with either (Z)-β-halostyrenes or a three-component mix of alkynes, aryl bromides, and o-bromobenzyl alcohols. acs.orgnih.govacs.org The choice of an electron-deficient phosphine (B1218219) ligand was crucial in this process to control the sequential oxidative addition of the different organic halides, leading to the selective formation of the desired phenanthrene products. acs.orgnih.govacs.org Another approach involves a palladium-catalyzed sequential vinyl C-H activation and dual decarboxylation, which regioselectively forms phenanthrenes. nih.gov These examples underscore the power of palladium catalysis to orchestrate multiple bond-forming events in a controlled manner to build the complex phenanthrene skeleton. acs.orgnih.govacs.org

Chromium-Mediated Annulation from Biaryl Precursors

An alternative to palladium-based methods is the use of chromium catalysis for the synthesis of phenanthrene derivatives. A notable example is the chromium-catalyzed annulation of 2-biaryl Grignard reagents with alkynes. nih.govntu.edu.sg This reaction is effective for a variety of internal alkynes with aryl and/or alkyl substituents, as well as different 2-biaryl Grignard reagents, yielding phenanthrene derivatives in moderate to good yields. nih.govntu.edu.sg

A key feature of this method is that it does not require an external oxidant; instead, an excess of the alkyne serves as a hydrogen acceptor. ntu.edu.sg Specifically, the synthesis of 9,10-diethylphenanthrene has been achieved by reacting the Grignard reagent derived from 2-bromobiphenyl (B48390) with 3-hexyne (B1328910) in the presence of chromium(III) chloride. acs.org Deuterium-labeling studies suggest a mechanism that likely involves multiple intramolecular C-H activation steps on the chromium center. nih.govntu.edu.sg

| Biaryl Precursor | Alkyne | Catalyst | Product | Yield | Reference |

| 2-Bromobiphenyl | 3-Hexyne | CrCl₃ | This compound | Good | acs.org |

| 2-Iodo-4'-methylbiphenyl | 3-Hexyne | CrCl₃ | 2-Methyl-9,10-diethylphenanthrene | 58% | acs.org |

| 2,2'-Dihalobiphenyl | Various Alkynes | CrCl₃ | Substituted Phenanthrenes | Good | acs.org |

One-Pot Multi-Component Reactions for Phenanthrene Skeleton Construction

One-pot multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like phenanthrenes by combining three or more reactants in a single reaction vessel. tcichemicals.com This methodology is prized for its step- and atom-economy. ntu.edu.sg An efficient one-pot, three-component palladium-catalyzed domino reaction has been developed using an aryl iodide, 2-bromophenylboronic acid, and norbornadiene to produce phenanthrenes. acs.org In this process, norbornadiene uniquely serves as both an activator for ortho-C-H bond functionalization and as a source of ethylene (B1197577) through a retro-Diels-Alder reaction. acs.org

Other MCRs for phenanthrene-related structures have also been reported. For example, 2-aryl-1H-phenanthro[9,10-d]imidazoles can be synthesized in a one-pot reaction from 9,10-phenanthrenequinone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) under ultrasonic irradiation. researchgate.net Similarly, a four-component reaction of 4-hydroxycoumarin, ammonia, Meldrum's acid, and an aromatic aldehyde can produce 1-phenyl-1,4-dihydro-2H-9-oxa-4-aza-phenanthrene-3,10-diones. researchgate.net These MCRs provide rapid access to complex phenanthrene-based scaffolds from simple and readily available starting materials. acs.orgresearchgate.net

Rearrangement Reactions in the Formation of 9,10-Dialkylphenanthrenes

Rearrangement reactions represent another synthetic route to the phenanthrene core, particularly for 9,10-dialkyl substituted derivatives. wiley-vch.de The Wagner-Meerwein rearrangement has been successfully employed for this purpose. cdnsciencepub.comcdnsciencepub.com In a specific application, 3-(9-ethyl-9-fluorenyl)-pentan-3-ol, when heated with polyphosphoric acid, undergoes a rearrangement to yield this compound. cdnsciencepub.com A similar reaction starting from 2-(9-methyl-9-fluorenyl)-propan-2-ol produces 9,10-dimethylphenanthrene. cdnsciencepub.com

In a different context, a 1,2-migration step is part of an efficient one-pot tandem reaction for preparing phenanthrenes. acs.org This sequence involves a palladium(II)-catalyzed γ-C(sp²)-H arylation, followed by cationic cyclization, dehydration, and the final 1,2-migration to furnish the phenanthrene product. acs.orgnih.gov These rearrangement-based methods offer unique pathways to access specific substitution patterns on the phenanthrene skeleton that might be challenging to achieve through other means.

Development of Novel Routes for Functionalized this compound Derivatives

Modern organic synthesis has seen a paradigm shift towards methods that are more efficient, selective, and tolerant of a wide range of functional groups. In the context of this compound analogues, this has translated into the exploration of novel catalytic cycles and multi-component reactions. These strategies aim to build the complex phenanthrene scaffold and embed desired functionality in a more streamlined fashion. Key among these are palladium- and rhodium-catalyzed processes that leverage cross-coupling, annulation, and C-H activation techniques.

One of the significant advancements is the use of palladium-catalyzed annulation reactions. A notable method involves the reaction of 2,2'-diiodobiphenyl (B1330377) with a variety of alkynes to construct the phenanthrene ring system. researchgate.netacs.org This approach is particularly powerful for the synthesis of 9,10-disubstituted phenanthrenes. By choosing the appropriate alkyne, a range of functional groups can be installed at these key positions. For instance, using 3-hexyne directly yields this compound. The versatility of this method is demonstrated by its successful application in creating sterically hindered 9,10-dialkylphenanthrenes and even complex phenanthrene-based alkaloids. researchgate.netacs.org

Another innovative approach is a palladium-catalyzed sequence involving an intramolecular Heck reaction followed by a reverse Diels-Alder reaction. espublisher.comespublisher.comespublisher.comresearchgate.net This methodology has been successfully employed to synthesize 9,10-dihydrophenanthrenes and their mono- and dialkylated derivatives. espublisher.comespublisher.com The significance of this route lies in its ability to introduce alkyl groups onto the newly formed aromatic ring of the phenanthrene core, thereby generating functionalized analogues. espublisher.com

Furthermore, palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool for forging new carbon-carbon bonds. An inventive method for the synthesis of 9,10-dihydrophenanthrenes involves the cross-coupling of aryl halides with 2-chlorobenzoic acids. rsc.org This reaction proceeds through the formation of a C(sp³), C(sp²)-palladacycle, which then engages in two successive C-C cross-coupling events with high chemoselectivity. rsc.org This strategy represents a significant departure from traditional methods and opens new avenues for constructing the core structure of phenanthrene derivatives.

The table below summarizes the scope of reactants and the resulting phenanthrene products from a palladium-catalyzed annulation reaction, illustrating the versatility of this method for creating functionalized analogues.

| Biphenyl Precursor | Alkyne | Resulting Phenanthrene Derivative |

| 2,2'-Diiodobiphenyl | 3-Hexyne | This compound |

| 2,2'-Diiodobiphenyl | Diphenylacetylene | 9,10-Diphenylphenanthrene |

| 2,2'-Diiodobiphenyl | 1-Phenyl-1-propyne | 9-Methyl-10-phenylphenanthrene |

| 2,2'-Diiodobiphenyl | 4-Octyne | 9,10-Dipropylphenanthrene |

| 5,5'-Dimethyl-2,2'-diiodobiphenyl | 3-Hexyne | 2,7-Dimethyl-9,10-diethylphenanthrene |

The following table showcases examples of substituted 9,10-dihydrophenanthrenes synthesized via a palladium-catalyzed Heck and reverse Diels-Alder reaction sequence, highlighting the ability to introduce substituents on the phenanthrene skeleton.

| Starting Vinyl Bromoaldehyde | Alkene for Precursor Synthesis | Resulting Substituted 9,10-Dihydrophenanthrene |

| 2-Bromo-cinnamaldehyde | Norbornadiene | 9,10-Dihydrophenanthrene |

| 2-Bromo-4-methyl-cinnamaldehyde | Norbornadiene | 2-Methyl-9,10-dihydrophenanthrene |

| 2-Bromo-4-methoxy-cinnamaldehyde | Norbornadiene | 2-Methoxy-9,10-dihydrophenanthrene |

These novel routes, particularly those utilizing palladium catalysis, represent significant progress in the synthesis of functionalized this compound analogues. They provide chemists with powerful tools to access a wide range of derivatives with tailored properties, paving the way for new discoveries in materials and pharmaceutical sciences.

Theoretical and Computational Investigations of 9,10 Diethylphenanthrene

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the complex many-electron problem, DFT allows for the calculation of key properties that govern molecular behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that correlates with the molecule's chemical stability and the energy required for electronic excitation.

In 9,10-diethylphenanthrene, the core π-system of the phenanthrene (B1679779) rings primarily constitutes the frontier orbitals. The ethyl groups, being weak electron-donating groups, slightly raise the energy of the HOMO and LUMO compared to the parent phenanthrene molecule. This typically results in a modest reduction of the HOMO-LUMO gap. DFT calculations are essential for quantifying these effects. For instance, computational studies on a series of phenanthrene derivatives using DFT at the B3LYP/6-31++G(d,p) level provide insight into these energies. researchgate.net While specific values for this compound are not always published in isolation, data from related structures allow for a reliable estimation. A smaller energy gap generally implies higher reactivity and a red-shift in the absorption spectrum. physchemres.org

Table 1: Representative Calculated Frontier Orbital Energies and Gaps for Phenanthrene Derivatives This table presents data from related phenanthrene structures to illustrate typical values calculated via DFT methods. Actual values for this compound may vary.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| Phenanthrene (Phe) | -5.89 | -1.54 | 4.35 |

| Phe_Derivative_1 | -5.96 | -2.50 | 3.46 |

| Phe_Derivative_2 | -6.02 | -2.58 | 3.44 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface.

For this compound, the MEP surface would show distinct regions. The π-systems of the aromatic rings create areas of negative potential (typically colored red or yellow), indicating electron-rich regions that are susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of both the aromatic core and the ethyl groups would exhibit positive potential (colored blue), indicating electron-poor areas. The ethyl groups themselves would slightly increase the negative potential of the adjacent aromatic system due to their electron-donating nature. Computational analyses, often performed alongside geometry optimization, reveal these features and help in understanding intermolecular interactions. researchgate.netrsc.org

Attaching different functional groups to the this compound core can significantly alter its electronic properties. rsc.org This principle is fundamental to tuning molecules for specific applications, such as organic semiconductors or emitters in OLEDs. nih.gov

The nature of the substituent dictates the change. Electron-donating groups (like alkoxy or amino groups) will generally increase the HOMO energy more than the LUMO energy, leading to a smaller HOMO-LUMO gap. Conversely, electron-withdrawing groups (like cyano or nitro groups) will lower the energy of both frontier orbitals, particularly the LUMO, which also tends to reduce the energy gap. researchgate.net

For example, a computational study on a functionalized derivative of this compound showed a reduction in the optical HOMO-LUMO gap by 0.35 eV (from 2.31 eV to 1.96 eV), demonstrating the significant impact of substituents. escholarship.org This tunability is a key strategy in the rational design of novel materials. nih.govrsc.org

Quantum Chemical Calculations of Excited State Dynamics

Beyond the ground state, understanding the behavior of molecules in their electronic excited states is critical for applications in photochemistry and optoelectronics. Quantum chemical calculations can model the absorption of light and the subsequent relaxation pathways. uv.es

Upon absorption of a photon, a molecule is promoted from its ground state (S0) to an excited singlet state (Sn). The lowest energy excited singlet state is denoted as S1. The molecule can also exist in a triplet excited state (Tn), with the lowest being T1. According to Hund's rule, the triplet state is typically lower in energy than the corresponding singlet state. The energy difference between the S1 and T1 states (ΔEST) is a crucial parameter that influences the photophysical properties of a molecule. rsc.org

Time-Dependent DFT (TD-DFT) is a common method used to calculate these excited state energies. researchgate.net A small ΔEST value is particularly important for processes like Thermally Activated Delayed Fluorescence (TADF). rsc.org For phenanthrene and its derivatives, the S1 state is typically a π-π* state. The T1 state is also of π-π* character. Calculations on phenanthroline, a related aza-aromatic, show how these state energies can be systematically calculated. researchgate.net

Table 2: Representative Calculated Excited State Energies for Phenanthroline Derivatives This table presents data from the related phenanthroline system to illustrate typical S1 and T1 energy values. researchgate.net Values are highly dependent on the specific functional groups and molecular geometry.

| Compound | S1 Energy (eV) | T1 Energy (eV) | ΔEST (S1-T1) (eV) |

|---|---|---|---|

| Phenanthroline (Pho) | 3.62 | 2.78 | 0.84 |

| Pho_Derivative_1 | 3.12 | 2.67 | 0.45 |

| Pho_Derivative_2 | 3.06 | 2.63 | 0.43 |

Intersystem crossing (ISC) is a radiationless process involving a transition between two electronic states with different spin multiplicities, most commonly from the S1 state to a triplet state (Tn), which then rapidly relaxes to the T1 state. This process is formally spin-forbidden but can occur efficiently in many PAHs due to a mechanism known as spin-orbit coupling (SOC). acs.org

The efficiency of ISC is governed by several factors, including the energy gap between the singlet and triplet states and the magnitude of the SOC matrix element between them. According to El-Sayed's rule, ISC is more efficient if the transition involves a change in orbital type, for example, between an n-π* state and a π-π* state. In molecules like this compound which lack heteroatoms with lone pairs, the primary excited states are of π-π* character. However, ISC can still be significant. acs.org

Time-Dependent DFT (TD-DFT) for Absorption and Emission Phenomena

Time-Dependent Density Functional Theory (TD-DFT) serves as a powerful computational tool for investigating the electronic excited states of molecules, making it essential for understanding absorption and emission phenomena. rsc.orgresearchgate.net This method extends the principles of ground-state DFT to time-dependent systems, allowing for the calculation of excited-state energies and properties, which directly correlate to a molecule's optical spectra. researchgate.netlibretexts.org For a molecule like this compound, TD-DFT can predict its ultraviolet-visible (UV-vis) absorption spectrum by calculating the vertical transition energies from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.).

The process typically involves first optimizing the ground-state geometry of the molecule. researchgate.net Following this, TD-DFT calculations are performed to obtain the excited-state energies and oscillator strengths, which determine the intensity of the absorption bands. researchgate.net While specific TD-DFT studies exclusively on this compound are not prevalent in the literature, the methodology has been widely applied to parent polycyclic aromatic hydrocarbons (PAHs) and their derivatives. jcchems.comrsc.orgnih.gov For instance, studies on phenanthrene and its substituted analogs show that the absorption spectra are characterized by π→π* transitions. The positions and intensities of these transitions are sensitive to the nature and position of substituents. The ethyl groups in this compound are expected to cause a slight bathochromic (red) shift in the absorption bands compared to unsubstituted phenanthrene due to hyperconjugation and weak electron-donating effects.

Similarly, TD-DFT is used to model emission phenomena, such as fluorescence. nih.govuc.pt This involves optimizing the geometry of the first excited singlet state (S₁) and then calculating the energy of the transition from S₁ back to the ground state (S₀). The difference between the absorption and emission maxima, known as the Stokes shift, can also be predicted. mdpi.com Computational studies on various aromatic molecules have demonstrated that TD-DFT can reproduce experimental absorption and emission spectra with good accuracy, providing insights into the nature of the electronic transitions involved. mdpi.comrsc.org The introduction of substituents can influence the charge distribution in the excited state, potentially altering the emission wavelength and quantum yield. jcchems.comrsc.org

Table 1: Representative TD-DFT Calculation Steps for Absorption and Emission Spectra

| Step | Description | Computational Method | Output |

| 1 | Ground-State Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Optimized S₀ structure and energy |

| 2 | Vertical Excitation Calculation | TD-DFT (on S₀ geometry) | Absorption wavelengths (λ_abs), oscillator strengths |

| 3 | Excited-State Geometry Optimization | TD-DFT (e.g., TDA-DFT) | Optimized S₁ structure and energy |

| 4 | Emission Energy Calculation | TD-DFT (on S₁ geometry) | Emission wavelength (λ_em) |

This table represents a generalized workflow. The choice of functional and basis set can significantly impact the accuracy of the results. nih.govmdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly DFT, is instrumental in elucidating the complex mechanisms of catalyzed cycloaddition reactions. mdpi.comrsc.org These reactions are powerful tools for synthesizing complex polycyclic structures from simpler precursors. beilstein-journals.orgelsevierpure.com While specific computational studies on catalyzed cycloadditions of this compound are limited, the principles can be understood from studies on phenanthrene and related PAHs. rsc.orgresearchgate.net

Catalysts, often transition metals like palladium or rhodium, or organocatalysts such as phosphines, play a crucial role in activating the substrates and controlling the stereochemistry and regioselectivity of the reaction. beilstein-journals.orgrsc.orgresearchgate.net DFT calculations can map the potential energy surface of the entire catalytic cycle, identifying key intermediates and transition states.

For instance, in a hypothetical phosphine-catalyzed [3+2] cycloaddition, the mechanism would likely involve the initial nucleophilic attack of the phosphine (B1218219) on one of the reactants, creating a zwitterionic intermediate. rsc.org DFT calculations help determine the activation barriers for these initial steps and subsequent cyclization. The calculations can clarify why a particular regioisomer is formed by comparing the energies of the transition states leading to different products. mdpi.comorcid.org For this compound, the steric bulk of the ethyl groups at the 9 and 10 positions would significantly influence the approach of reactants and the catalyst, a factor that can be quantitatively assessed through computational modeling.

In metal-catalyzed reactions, such as a palladium-catalyzed domino reaction to form phenanthrene derivatives, DFT can model the oxidative addition, migratory insertion, and reductive elimination steps. beilstein-journals.org These calculations reveal the electronic and steric effects of ligands on the metal center and how they dictate the reaction's outcome. The presence of the diethyl groups on the phenanthrene core would sterically hinder the coordination of the metal catalyst, potentially requiring specific ligand environments to achieve efficient transformation.

The environmental fate and metabolic transformation of PAHs like this compound are largely governed by oxidative processes. Computational studies provide molecular-level insights into these transformation pathways. DFT calculations have been successfully used to investigate the oxidation of the parent compound, phenanthrene, by various atmospheric and biological oxidants, including hydroxyl radicals (•OH), ozone (O₃), and ruthenium tetroxide (RuO₄). researchgate.netcardiff.ac.ukdntb.gov.uaacs.org

These studies typically explore the initial attack of the oxidant on the phenanthrene core. For phenanthrene, the most reactive site for electrophilic attack is the 9,10-double bond. DFT calculations show that the addition of an oxidant like ozone to this bond to form a primary ozonide is an exothermic process with a relatively low activation energy. researchgate.net The subsequent steps, involving the cleavage of the ozonide and the formation of various products like aldehydes, ketones, and carboxylic acids, can also be modeled to determine the most favorable pathways. researchgate.netcardiff.ac.uk

For this compound, the reaction would be expected to follow a similar course, with initial attack at the electron-rich 9,10-position. The ethyl groups could influence the reaction in several ways:

Electronic Effects: As weak electron-donating groups, they could slightly increase the nucleophilicity of the 9,10-bond, potentially accelerating the initial attack.

Steric Effects: The ethyl groups could sterically hinder the approach of the oxidant, possibly slowing the reaction rate compared to unsubstituted phenanthrene.

Alternative Pathways: The ethyl groups themselves could be sites of oxidation (e.g., benzylic hydroxylation), leading to a different set of transformation products.

Computational modeling can compare the activation barriers for attack at the aromatic core versus the ethyl side chains to predict the major transformation products under different oxidative conditions. cardiff.ac.uk

Table 2: Calculated Activation Energies for Phenanthrene Ozonolysis (Illustrative)

| Reaction Step | Description | Activation Energy (kJ/mol) | Reference |

| Pathway A | |||

| TS1 | Formation of primary ozonide at C9-C10 | 13 | researchgate.net |

| TS2 | Cleavage of ozonide to Criegee intermediate | 76 | researchgate.net |

Calculations performed using B3LYP/6-31+G(d,p) with a polarizable continuum model. Data is for the parent compound phenanthrene and serves as an example of the type of information derived from computational studies. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling, encompassing methods like molecular mechanics (MM) and DFT, is essential for understanding the three-dimensional structure and conformational preferences of flexible molecules like this compound. osti.govchemrxiv.orgchemistrysteps.com The phenanthrene core is largely planar, but the two ethyl groups attached to the C9 and C10 atoms can rotate around the C-C single bonds, giving rise to different conformers. libretexts.org

The primary focus of a conformational analysis of this compound is to determine the relative energies and rotational barriers of the various orientations of the two ethyl groups. libretexts.org These orientations are defined by the dihedral angles (e.g., C10a-C9-Cα-Cβ, where Cα and Cβ are the carbons of the ethyl group). The key interactions that determine conformational stability are:

Torsional Strain: The strain associated with eclipsing bonds during rotation. chemistrysteps.com

Steric Hindrance: Repulsive interactions that occur when the ethyl groups come into close proximity with each other or with the hydrogen atoms on the adjacent benzene (B151609) rings (peri-hydrogens). libretexts.orglibretexts.org

Computational methods can systematically rotate the ethyl groups and calculate the potential energy at each step to generate a potential energy surface. From this surface, the minimum energy conformations (stable conformers) and the transition states (energy barriers) between them can be identified. Due to steric clash, it is expected that the most stable conformers will have the ethyl groups oriented away from each other and out of the plane of the phenanthrene ring.

Empirical force field calculations, such as those using the MM2 force field, have been effectively used to study the conformations of related methylated and ethylated 9,10-dihydroanthracenes. osti.gov These studies show that computational results are consistent with experimental data (e.g., from NMR), validating the use of these models to predict molecular shape and flexibility. osti.gov For this compound, similar calculations would reveal the preferred spatial arrangement of the ethyl substituents, which in turn influences its physical properties and how it interacts with other molecules or biological targets.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 9,10-diethylphenanthrene, both ¹H and ¹³C NMR spectroscopy are employed to confirm its structure. The proton (¹H) NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum details the carbon skeleton.

In a typical synthesis, the successful formation of this compound is confirmed by its NMR data, which would show characteristic signals for the ethyl groups and the aromatic protons of the phenanthrene (B1679779) core. escholarship.orgdoi.org The ethyl groups would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling with their neighboring protons. The aromatic region of the ¹H NMR spectrum would display a complex pattern of multiplets corresponding to the eight protons on the phenanthrene backbone.

While specific, publicly available, detailed spectral data for this compound is limited, the synthesis of related compounds, such as 2,7-di-tert-butyl-9,10-diethylphenanthrene, has been reported with full spectroscopic characterization. doi.org For comparison, the ¹H NMR data for the closely related 9,10-dihydrophenanthrene (B48381) shows aromatic protons in the range of δ 7.21-7.75 ppm and the aliphatic protons of the dihydro bridge at δ 2.87 ppm. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Phenanthrene Derivatives Note: This table contains data for related compounds due to the limited availability of specific data for this compound.

| Compound | Spectroscopy Type | Chemical Shift (δ) in ppm |

|---|---|---|

| 9,10-Dihydrophenanthrene chemicalbook.com | ¹H NMR (in CDCl₃) | 7.75-7.21 (m, aromatic), 2.87 (s, CH₂) |

| ¹³C NMR | Data not readily available in searched sources | |

| Diethyl phenanthrene-9,10-dicarboxylate rsc.org | ¹H NMR (500 MHz, CDCl₃) | 8.72 (d, J = 8.3 Hz, 2H), 8.17 (d, J = 8.2 Hz, 2H), 7.78 – 7.71 (m, 2H), 7.69 – 7.65 (m, 2H), 4.52 (q, J = 7.2 Hz, 4H), 1.46 (t, J = 7.2 Hz, 6H) |

| ¹³C NMR (125 MHz, CDCl₃) | Data mentioned but not explicitly provided in the snippet. |

X-ray Crystallography for Definitive Solid-State Structure Determination

UV-Visible Absorption Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible absorption spectroscopy is a key method for investigating the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of phenanthrene and its derivatives typically displays several absorption bands corresponding to π-π* transitions within the aromatic system. For this compound, the absorption spectrum is expected to be similar to that of other 9,10-disubstituted phenanthrenes. A detailed study of various polycyclic aromatic hydrocarbons reported the acquisition of the UV/Vis spectrum of this compound. escholarship.org The absorption maxima provide information about the energy gaps between the electronic states of the molecule. For the related 9,10-dihydrophenanthrene, a fluorescent compound, an excitation peak is observed at 262 nm. aatbio.com

Table 2: UV-Visible Absorption Data for this compound and a Related Compound

| Compound | Solvent | Absorption Maxima (λmax) [nm] | Reference |

|---|---|---|---|

| This compound | Not specified in snippet | Data reported to be in manuscript | escholarship.org |

| 9,10-Dihydrophenanthrene | Not specified in snippet | 262 (excitation peak) | aatbio.com |

Fluorescence Spectroscopy for Luminescence and Emission Characteristics

Fluorescence spectroscopy is used to study the light emitted by a molecule after it has absorbed light and entered an excited electronic state. This emission, known as fluorescence, provides information about the excited state's properties and the various relaxation pathways available to the molecule.

Phenanthrene and its derivatives are known to be fluorescent. The fluorescence spectrum of this compound would reveal its emission maxima and quantum yield, which are important parameters for potential applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes. The study that recorded the UV-Vis spectrum of this compound also recorded its emission spectrum. escholarship.org For the related 9,10-dihydrophenanthrene, an emission peak is observed at 318 nm. aatbio.com

Table 3: Fluorescence Data for this compound and a Related Compound

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maxima (λem) [nm] | Reference |

|---|---|---|---|---|

| This compound | Not specified in snippet | Data reported to be in manuscript | Data reported to be in manuscript | escholarship.org |

| 9,10-Dihydrophenanthrene | Not specified in snippet | 262 | 318 | aatbio.com |

Mass Spectrometry for Molecular Fragmentation and Identification of Reaction Products

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

In the context of this compound, mass spectrometry would confirm its molecular weight of 234.33 g/mol . Upon ionization, the molecular ion can undergo fragmentation, and the resulting pattern of fragment ions provides a fingerprint that can aid in its identification. For instance, the loss of a methyl group (CH₃) would result in a peak at m/z 219, while the loss of an ethyl group (C₂H₅) would lead to a peak at m/z 205. The NIST Mass Spectrometry Data Center provides Kovats retention index data for this compound, which is used in gas chromatography-mass spectrometry (GC-MS) for identification purposes. nih.gov The analysis of reaction products of this compound has been carried out using a Hitachi RMS-4 spectrometer. oup.com

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈ | nih.gov |

| Molecular Weight | 234.33 g/mol | nih.gov |

| Kovats Retention Index (Semi-standard non-polar) | 367.7, 367.97, 367.97 | nih.gov |

Role in Advanced Materials Science and Polymer Chemistry

Integration into Organic Electronic and Optoelectronic Devices

The rigid, planar, and π-conjugated nature of the phenanthrene (B1679779) unit is highly desirable for creating materials used in organic electronics. These materials often require efficient charge transport and specific energy level alignments, properties that can be tuned by modifying the core phenanthrene structure.

Application in Organic Light-Emitting Diodes (OLEDs) and Related Luminescent Materials

Phenanthrene derivatives are recognized as important components in the development of luminescent materials, particularly for Organic Light-Emitting Diodes (OLEDs). Phenanthrene itself is a known fluorophore and is frequently used as a conjugated component in light-emitting organic materials. rsc.org A key requirement for host materials in high-efficiency phosphorescent OLEDs (PHOLEDs) is a high triplet energy level to ensure effective energy transfer to the phosphorescent dopant. osti.gov

Phenanthrene-based systems, including structures like phenanthro[9,10-d]triazole and phenanthro[9,10-d]imidazole, have been investigated as wide bandgap host materials. osti.gov These materials are suitable for hosting blue phosphors due to their high triplet energies and good charge-carrying capabilities. osti.gov The introduction of bulky substituents, analogous to the diethyl groups in 9,10-diethylphenanthrene, can help maintain these high triplet energies in the solid state by preventing close molecular packing that can lead to energy loss. osti.gov Research has shown that OLEDs using such host materials can achieve high external quantum efficiencies (EQEs) exceeding 20%. osti.gov Furthermore, polymers based on spiro[fluorene-9,9′-phenanthren-10′-one] have been synthesized and used as host materials for yellow PHOLEDs, achieving impressive EQEs of over 27%. rsc.org

| Device Type | Host Material Core | Key Performance Metric | Reference |

| Blue PHOLED | Phenanthro[9,10-d]triazole/imidazole | External Quantum Efficiency > 20% | osti.gov |

| Yellow PHOLED | Spiro[fluorene-9,9′-phenanthren-10′-one] | External Quantum Efficiency > 27% | rsc.org |

Functional Components in Organic Photovoltaic Cells and Solar Cells

For instance, low-band-gap copolymers containing 9,10-modified phenanthrene and diketopyrrolopyrrole (DPP) units have been synthesized for use in OPVs. researchgate.net Devices fabricated with these polymers have demonstrated a Voc of approximately 0.8 V. researchgate.net In one study, a device using a specific phenanthrene-DPP copolymer blended with a fullerene acceptor (PC61BM) achieved a PCE of 2.73%. researchgate.net Similarly, copolymers incorporating 4H-cyclopenta[def]phenanthrene units have been synthesized and tested in BHJ solar cells, yielding PCEs of up to 1.12%. korea.ac.kr These findings underscore the potential of phenanthrene-based materials in developing more efficient organic solar cells. researchgate.netkorea.ac.krgoogle.com

| Polymer System | Acceptor | Open-Circuit Voltage (Voc) | Power Conversion Efficiency (PCE) | Reference |

| Phenanthrene-DPP Copolymer (P4) | PC61BM | 0.79 V | 2.73% | researchgate.net |

| PBEHPCPP-DTBT | PC71BM | Not Specified | 1.12% | korea.ac.kr |

Inclusion in Organic Field-Effect Transistors (OFETs)

The favorable electronic properties of phenanthrene derivatives also make them suitable for application in Organic Field-Effect Transistors (OFETs). researchgate.netgoogle.com OFETs are fundamental components of organic circuits, and their performance is heavily dependent on the charge carrier mobility of the organic semiconductor used. researchgate.nettcichemicals.com The rigid and planar structure of the phenanthrene core can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.

Polymers that incorporate phenanthrene units have been shown to exhibit ambipolar charge transport in OFETs, meaning they can conduct both holes and electrons. researchgate.net For example, copolymers alternating electron-deficient diketopyrrolopyrrole units with electron-rich aromatic segments, including phenanthrene, have demonstrated hole and electron mobilities up to 2.1 × 10⁻³ cm²/Vs and 1.6 × 10⁻⁴ cm²/Vs, respectively. researchgate.net The development of such materials is a key step towards creating complex organic electronic circuits. google.comresearchgate.net

Monomer and Building Block in Polymer Synthesis

The this compound structure represents a functional monomer that can be used to build larger, more complex polymer chains. The phenanthrene unit provides the core electronic properties, while the diethyl side chains enhance solubility and processability, which are often major challenges in polymer chemistry. acs.org

Incorporation of Phenanthrene Units into Conjugated Polymer Backbones

Incorporating phenanthrene units into the main chain of conjugated polymers is a powerful strategy to tune the optoelectronic properties of the resulting materials. researchgate.netmdpi.com This approach creates what are known as donor-acceptor (D-A) type copolymers, where the phenanthrene can act as an electron-donating or a neutral unit, alternated with electron-accepting units. mdpi.com This D-A architecture effectively reduces the polymer's band gap, allowing it to absorb light at longer wavelengths, which is particularly beneficial for applications like organic solar cells. researchgate.netmdpi.com

The way phenanthrene units are linked within the polymer chain (e.g., 2,7- vs. 3,6-coupling) significantly influences the emission properties of the final polymer. researchgate.net For example, 9,10-dialkyl-substituted poly(2,7-phenanthrylene)s and poly(3,6-phenanthrylene)s can exhibit aggregation in the solid state, but this can be suppressed by adding aryl substituents, leading to a narrow blue emission. researchgate.net

Strategies for Synthesizing Polymers with this compound Derivatives

Several modern polymerization techniques are employed to synthesize polymers containing phenanthrene derivatives. The choice of method depends on the desired polymer structure and properties.

Common strategies include:

Suzuki Coupling: This is a versatile cross-coupling reaction that uses a palladium catalyst to react an organoboron compound with an organohalide. It is widely used to create C-C bonds for synthesizing conjugated polymers, including those with phenanthrene units. researchgate.netgoogle.com Copolymers of 4H-cyclopenta[def]phenanthrene and dithienyl-benzothiadiazole have been successfully synthesized using Suzuki conditions. korea.ac.kr

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organohalide, also catalyzed by palladium. It is another effective method for constructing the backbones of conjugated polymers. google.com

Yamamoto Polymerization: This method involves the nickel-catalyzed coupling of dihaloaromatic compounds and is particularly useful for creating homopolymers. researchgate.netgoogle.com

Direct Arylation Polymerization: This is a more recent and atom-economical method that forms C-C bonds by coupling C-H bonds with C-X bonds (where X is a halide), reducing the need for pre-functionalized monomers. rsc.org

Ring-Opening Metathesis Polymerization (ROMP): This technique can be used to synthesize soluble poly(p-phenylenevinylene) (PPV) derivatives from specific phenanthrene-containing monomers, offering precise control over the polymerization process. bu.edu.eg

These synthetic strategies allow for the creation of a wide range of phenanthrene-based polymers with tailored properties for specific applications in advanced materials. acs.orgbu.edu.eg

Exploration as Ligands in Catalytic Systems

The development of novel ligands is a cornerstone of advancing homogeneous catalysis, as ligands can stabilize the metal center and dictate the catalyst's activity and selectivity. nih.gov While the direct application of this compound as a ligand is not extensively detailed in current literature, the foundational phenanthrene structure is a key component in various complex ligands. The rigid framework of phenanthrene is advantageous for creating pre-organized binding sites for metal ions.

Phenanthroline-based ligands, which share a similar polycyclic aromatic structure, have been successfully employed in iron-catalyzed hydrosilylation reactions. semanticscholar.org For instance, 2-imino-9-aryl-1,10-phenanthroline iron complexes have demonstrated high efficiency and selectivity. semanticscholar.org This suggests the potential for phenanthrene derivatives, including those with simple alkyl substitutions like this compound, to serve as a foundational scaffold for more complex ligand designs. The electronic properties of the phenanthrene ring system can be tuned by substituents, which in turn can influence the catalytic activity of the corresponding metal complex.

Furthermore, research into catalytic systems has shown that ligands are not always static structures and can undergo modifications in situ that may enhance catalytic activity. nih.gov The exploration of phenanthrene derivatives as ligand precursors could therefore be a viable strategy in catalyst development. The synthesis of phosphorus-based ligands from ferrocene (B1249389) platforms is one such example of using a stable molecule as a scaffold. mdpi.com

| Ligand/Catalyst Type | Metal | Catalytic Application | Reference |

| 2-imino-9-aryl-1,10-phenanthroline | Iron | Alkene and Diene Hydrosilylation | semanticscholar.org |

| Ferrocene-based phosphorus ligands | Various | Enantioselective Catalysis, Cross-Coupling | mdpi.com |

| Chiral Phosphoramidite | Copper | Asymmetric Conjugate Addition | nih.gov |

This table illustrates the use of scaffolds related to phenanthrene in catalysis, highlighting the potential for derivatives like this compound.

Design and Synthesis of Novel Functional Materials Utilizing Phenanthrene Scaffolds

The phenanthrene unit is a desirable building block for π-conjugated materials due to its rigid and planar structure, which can facilitate charge transport. These materials have potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). google.com

The synthesis of functional materials based on phenanthrene often involves introducing substituents to tune the material's properties. The introduction of alkyl groups, such as in this compound, plays a crucial role in improving the solubility and processability of the resulting polymers or molecules. google.com Good solubility is essential for solution-based processing techniques used in the fabrication of large-area electronic devices. google.com A Chinese patent describes the synthesis of 2,7-alkyl-substituted phenanthrene[9,10-b]pyrazine derivative monomers, emphasizing that the alkyl substitution is key to enhancing molecular weight, solubility, and self-assembly properties of the corresponding polymers. google.com These polymers are noted for their broad application prospects in organic displays and photovoltaic cells. google.com

The synthesis of phenanthrene derivatives can be achieved through various chemical reactions. For example, palladium-catalyzed Heck reactions have been developed to synthesize 9,10-dihydrophenanthrenes and alkyl phenanthrenes. espublisher.com Another approach involves the rhodium (III)-catalyzed C–H activation and Diels–Alder reaction to produce 9,10-dihydrophenanthrene (B48381) derivatives. nih.gov These synthetic strategies allow for the creation of a wide variety of phenanthrene-based structures for materials science applications. espublisher.com

| Property | Effect of Alkyl Substitution | Application Relevance | Reference |

| Solubility | Increases solubility in organic solvents. | Enables solution-based processing for thin-film devices. | google.com |

| Processability | Improves the ability to form uniform films and structures. | Crucial for device fabrication and performance. | google.com |

| Self-Assembly | Can influence intermolecular packing and morphology. | Affects charge transport and optical properties. | google.com |

| Molecular Weight | Can lead to higher molecular weight polymers. | Often correlates with improved mechanical and thermal stability. | google.com |

Investigations into Supramolecular Assembly and Self-Organization Phenomena

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional structures through self-assembly. wikipedia.org The rigid and aromatic nature of the phenanthrene scaffold makes it an excellent candidate for designing molecules that can undergo predictable self-organization.

The introduction of alkyl chains, like the ethyl groups in this compound, can significantly influence the self-assembly process. These groups can affect the intermolecular packing and the resulting supramolecular architecture. For example, in the field of liquid crystals, phenanthro[9,10-a]phenazine-based mesogens have been synthesized, and their self-organization into liquid crystalline phases is a key feature for their potential use in optoelectronic devices. researchgate.net The substituents on the aromatic core are critical in directing the formation of these ordered phases.

Furthermore, the phenanthrene scaffold has been used to create synthetic anion receptors. mdpi.com By attaching binding groups like ureas to a 3,6-diaminophenanthrene scaffold, receptors can be designed to selectively bind specific anions through hydrogen bonding. mdpi.com The pre-organized nature of the rigid phenanthrene backbone is crucial for the receptor's efficacy. The principles of supramolecular chemistry and molecular self-assembly are central to creating complex, multi-component systems with emergent properties. nih.gov The study of these phenomena in phenanthrene-based systems is a promising route toward the development of advanced functional materials. nih.gov

| Supramolecular System | Driving Interactions | Potential Application | Reference |

| Discotic Liquid Crystals | π-π stacking, van der Waals | Optoelectronic devices | researchgate.net |

| Anion Receptors | Hydrogen bonding | Sensing, separation | mdpi.com |

| Coordination-driven Polygons/Cages | Metal-ligand coordination | Nanoreactors, cargo delivery | nih.gov |

Environmental Photochemistry and Chemical Transformation Pathways of 9,10 Diethylphenanthrene Derivatives

Photodegradation Mechanisms of Substituted Phenanthrenes in Aquatic Environments

The photodegradation of phenanthrene (B1679779) and its substituted derivatives in aquatic environments is a critical abiotic process that governs their persistence. researchgate.net Photolysis in natural waters can occur through two primary mechanisms: direct photolysis, where the PAH molecule itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the water. researchgate.net

For phenanthrene, direct photolysis is a significant pathway. nih.gov The process typically follows first-order kinetics, with a photodegradation half-life in pure water exposed to sunlight estimated at approximately 10.3 hours. researchgate.netnih.gov However, the presence of dissolved organic matter (DOM), such as humic acids, can influence this rate. While DOM can act as a photosensitizer, it can also attenuate light, creating a competitive absorption effect that may slow the degradation of the primary compound. researchgate.netnih.gov The photodegradation of PAHs is proposed to proceed through three main pathways: via radical cation intermediates, through reactions with singlet oxygen (¹O₂), or via reactions with hydroxyl radicals (•OH). researchgate.net

Under UV irradiation, substituted phenanthrenes undergo photoconversion. This process is initiated by the absorption of UV photons, which excites the molecule to a higher energy state. This excitation can lead to a variety of chemical reactions. In the case of phenanthrene itself, one of the primary transformation products identified during biodegradation, which can be analogous to photodegradation pathways, is trans-9,10-dihydroxy-9,10-dihydrophenanthrene. nih.gov This indicates that the 9,10-double bond is a primary site of reaction.

The photoconversion process is not limited to degradation. UV light can also induce cyclization reactions. For example, stilbene (B7821643) derivatives can undergo photocyclization to form phenanthrenes, a reaction that highlights the reactivity of these structures under UV light. researchgate.netacs.org While this is a synthetic route, it demonstrates a fundamental photochemical pathway relevant to the phenanthrene core. For 9,10-diethylphenanthrene, the ethyl groups are expected to influence the electronic properties and steric hindrance at the reactive 9,10-positions, but the core photochemical principles remain the same. The process involves the formation of transient excited species and radical intermediates that drive the transformation. researchgate.net

A significant aspect of the environmental photochemistry of PAHs is the formation of transformation products, which may have different toxicological profiles than the parent compound. A notable example related to this compound is the formation of This compound-3,6-diol . This compound has been identified as a significant and highly estrogenic by-product resulting from the UV irradiation of the synthetic estrogen diethylstilbestrol (B1670540) (DES) in water. researchgate.netnih.gov

The formation of this phenanthrene derivative from DES is a clear example of a UV-induced transformation leading to a stable, hydroxylated phenanthrene structure in an aquatic environment. researchgate.netnih.gov Studies have shown that this compound-3,6-diol possesses strong estrogenic activity, but it can be susceptible to further photodegradation. researchgate.netnih.gov This highlights a multi-step transformation pathway where an initial compound is converted to a phenanthrene derivative, which then undergoes its own photochemical degradation.

Table 1: Key Photochemical Transformation Products of Phenanthrene and Related Compounds

| Parent Compound | Transformation Product | Environment/Method | Reference |

| Diethylstilbestrol (DES) | This compound-3,6-diol | UV irradiation in water | researchgate.netnih.gov |

| Phenanthrene | trans-9,10-dihydroxy-9,10-dihydrophenanthrene | Bacterial degradation | nih.gov |

Photochromism and Reversion Phenomena in Environmental Contexts

Photochromism is a phenomenon where a chemical species undergoes a reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation. This behavior has been observed in contexts relevant to substituted phenanthrenes.

Specifically, diethylstilbestrol (DES), the precursor to the photoproduct this compound-3,6-diol, has been identified as a photochromic compound. researchgate.netnih.gov Under UV irradiation, DES is converted to intermediates that can, when exposed to sunlight, transform back to the parent DES molecule. researchgate.netnih.gov This reversion phenomenon significantly slows the net photodegradation rate of DES in the environment and helps explain its persistence in surface waters despite being susceptible to UV degradation. researchgate.netnih.gov While this observation pertains to the precursor, it demonstrates a principle that can apply to the broader class of related compounds, where UV-induced intermediates may not be terminally degraded but can revert to their initial state, creating a complex photochemical equilibrium in the environment. The development of synthetic photochromic phenanthrene derivatives further underscores the potential for this behavior within this class of molecules. nih.gov

Advanced Analytical Approaches for Environmental Fate and Transformation Product Identification

Identifying and quantifying parent PAHs and their numerous transformation products in complex environmental matrices requires powerful and sensitive analytical techniques. bioline.org.br The low concentrations and diverse polarities of these compounds present significant analytical challenges. bioline.org.br

A typical analytical workflow involves sample collection, extraction, cleanup, and instrumental analysis.

Extraction: Methods like Soxhlet extraction, ultrasonic extraction, and pressurized fluid extraction are commonly used to isolate PAHs and their derivatives from solid matrices like soil and sediment. bioline.org.br

Cleanup: Solid-phase extraction (SPE) is often employed to remove interfering substances and concentrate the analytes before analysis. researchgate.net

Instrumental Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or UV detectors, is a robust technique for separating and quantifying PAHs and their hydroxylated metabolites. cdc.gov Its sensitivity makes it suitable for trace-level detection in water and biological tissues. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark for the definitive identification and quantification of PAHs and their metabolites. researchgate.netoregonstate.edu Operating in selected ion monitoring (SIM) mode provides high sensitivity and specificity for target compounds in complex samples. researchgate.net

Advanced Spectroscopic and Mass Spectrometric Methods: More advanced techniques are being developed to overcome the limitations of traditional methods. Excitation-Emission Matrix (EEM) fluorescence spectroscopy combined with parallel factor analysis (PARAFAC) allows for the monitoring of phenanthrene degradation and the formation of metabolites with minimal sample preparation. nih.gov High-resolution mass spectrometry, such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-MS-QTOF), is invaluable for identifying previously unknown transformation products in non-targeted analyses. oregonstate.edu

Table 2: Analytical Techniques for Phenanthrene Derivatives and Transformation Products

| Analytical Technique | Abbreviation | Application | Reference |

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of PAHs and metabolites in air, water, and tissues. | cdc.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification of phenanthrene and hydroxyphenanthrenes in biological matrices. | researchgate.net |

| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | LC-MS-QTOF | Measurement of breakdown products from various treatment processes. | oregonstate.edu |

| Excitation-Emission Matrix Spectroscopy with Parallel Factor Analysis | EEM-PARAFAC | Quantitative monitoring of PAH biodegradation and metabolite formation. | nih.gov |

Future Research Directions and Emerging Paradigms in 9,10 Diethylphenanthrene Chemistry

Rational Design of Derivatives for Tunable Electronic and Optical Functionalities

The rigid, planar, and π-conjugated system of 9,10-diethylphenanthrene makes it an excellent scaffold for developing new organic electronic and photonic materials. The rational design of derivatives through the strategic introduction of functional groups is a key future direction for tuning its inherent properties.

The electronic characteristics of phenanthrene-based molecules can be significantly altered by substitution. A patent for 2,7-alkyl substituted phenanthrene[9,10-b]pyrazine derivatives highlights that these units possess a large π-conjugated rigid plane and strong electron affinity. google.com The introduction of alkyl groups at the 2 and 7 positions was found to be crucial for improving molecular weight, solubility, and self-assembly properties, which are vital for processability in devices like organic flat-panel displays and photovoltaic cells. google.com

Computational studies on other polycyclic aromatic hydrocarbons provide a roadmap for how to approach the design of phenanthrene (B1679779) derivatives. Density Functional Theory (DFT) calculations on indenofluorene derivatives, for instance, show that modifying the molecular structure by extending π-conjugation or introducing substituents can tune the diradical character and modulate the energy of excited electronic states. mdpi.com Similarly, studies on isatin (B1672199) thioketal derivatives demonstrate that their electronic and non-linear optical (NLO) properties can be systematically investigated using computational methods, allowing for the prediction of their potential as NLO materials. medmedchem.com

Future research will involve the synthesis and characterization of this compound derivatives with various electron-donating or electron-withdrawing groups to precisely control the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. ajol.info This control is essential for designing materials with specific band gaps, charge transport capabilities, and photoluminescent properties. The synthesis of derivatives like this compound-3,6-diol, a compound with potent biological activity, further underscores how functionalization can lead to new applications. researchgate.net

Table 1: Predicted Effects of Substituents on Phenanthrene Derivative Properties (Illustrative)

| Substituent Type | Position on Phenanthrene Core | Predicted Effect on Electronic Properties | Potential Application | Supporting Principle Source(s) |

| Alkyl Chains (e.g., at C2, C7) | Peripheral | Increases solubility and processability; may aid self-assembly. | Organic field-effect transistors, solution-processed electronics. | google.com |

| Electron-Withdrawing Groups (e.g., -CF3, -CN) | π-System | Lowers HOMO and LUMO energy levels, increases electron affinity. | n-type semiconductors, air-stable electronic devices. | ajol.inforesearchgate.net |

| Electron-Donating Groups (e.g., -OCH3, -N(Ph)2) | π-System | Raises HOMO energy level, reduces ionization potential. | p-type semiconductors, hole-transport layers in OLEDs. | researchgate.netrsc.org |

| Extended π-Conjugation (e.g., fusing other aromatic rings) | Core Structure | Reduces HOMO-LUMO gap, shifts absorption to longer wavelengths. | Near-infrared emitters, organic photovoltaics. | mdpi.com |

Advanced Computational Prediction and High-Throughput Screening for Material Discovery

The traditional Edisonian approach to materials discovery is being superseded by data-driven and computational methods. For this compound, the combination of advanced computational prediction and high-throughput screening (HTS) represents a powerful paradigm for accelerating the identification of new functional materials. the-scientist.comnih.gov

Computational Prediction: First-principles methods like Density Functional Theory (DFT) are instrumental in predicting the properties of materials before they are ever synthesized. nih.gov Computational models can be used to calculate key parameters such as HOMO/LUMO energies, electron affinities, and absorption spectra for novel this compound derivatives. mdpi.comajol.info An emerging frontier is the use of deep transfer learning, which leverages vast existing databases of computationally derived material properties (like the Open Quantum Materials Database) to build highly accurate predictive models for new compounds with significantly reduced error. nih.gov This approach can predict properties like formation energy from chemical composition alone, guiding synthetic efforts toward the most promising and stable candidates. nih.gov

High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of compounds to identify those with a desired activity. the-scientist.comdomainex.co.uk Originally developed for drug discovery, HTS is now a vital tool in materials science. the-scientist.com In the context of this compound, a library of derivatives could be synthesized and screened for specific functionalities. For example, screening for fluorescence could identify new emitters for OLEDs, while assays measuring conductivity could uncover novel organic semiconductors. Advanced HTS systems utilize robotics, liquid handlers, and automated plate readers to rapidly evaluate thousands of compounds, drastically reducing the time required for discovery. the-scientist.comnih.gov A crucial aspect of HTS is the development of robust secondary assays to eliminate false positives, ensuring that identified "hits" have genuine activity. nih.gov

The synergy between these two approaches is clear: computational methods can pre-screen vast virtual libraries of potential this compound derivatives to prioritize a smaller, more promising set of candidates for actual synthesis and subsequent high-throughput screening. This integrated workflow promises to make the discovery of next-generation materials more efficient and targeted.

Understanding Complex Reaction Networks and Self-Assembly in Advanced Systems

The functionality of advanced materials often arises not from individual molecules, but from their collective behavior in complex environments. Future research on this compound will increasingly focus on understanding and controlling the complex reaction networks and self-assembly processes that govern the formation of supramolecular structures and polymers.

Self-Assembly: The introduction of specific functional groups onto the this compound core can drive spontaneous organization into well-defined architectures. For instance, alkyl substitutions on phenanthrene-based monomers have been shown to be key in controlling their processability and self-assembly into polymers. google.com Research into other chiral molecules has demonstrated that robust intra- and intermolecular interactions, such as hydrogen bonding, can lead to a variety of supramolecular structures, including tubules and flower-like aggregates, with the final morphology influenced by environmental factors like solvent and pH. acs.org Understanding these interactions will allow for the design of this compound derivatives that self-assemble into materials with ordered nanostructures, which is crucial for applications requiring anisotropic properties, such as charge transport in organic electronics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9,10-Diethylphenanthrene, and how do reaction conditions influence yield?

- Methodology : Alkylation of phenanthrene derivatives using sodium/potassium bases (e.g., NaNH₂) with ethyl halides is a common approach. Evidence from analogous compounds (e.g., 9,10-Dimethylanthracene) suggests that steric hindrance and solvent polarity significantly affect regioselectivity. For example, polar aprotic solvents like DMF enhance alkylation efficiency .

- Key Variables : Temperature (80–120°C), base strength, and halide reactivity. Yield optimization requires iterative testing with GC-MS or HPLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify ethyl group integration and aromatic proton environments. For diethyl-substituted analogs, upfield shifts (~δ 1.2–1.5 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂) are typical .

- UV-Vis : Extended conjugation in phenanthrene derivatives produces absorption bands at 250–300 nm, with ethyl groups causing bathochromic shifts due to electron-donating effects .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (expected m/z ~234.2 for C₁₈H₁₈) and fragmentation patterns .

Q. How can researchers ensure purity and stability of this compound during storage?

- Methodology : Use HPLC with C18 columns and acetonitrile/water gradients for purity assessment (>98%). Stability tests under dark, inert (N₂/Ar) conditions at 4°C show minimal degradation over 6 months. Avoid prolonged exposure to light or oxygen .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

- Methodology :

- Multivariate Analysis : Design-of-experiment (DoE) frameworks (e.g., factorial designs) isolate critical variables (e.g., catalyst loading, solvent ratio). For example, conflicting yields in alkylation may arise from trace moisture or competing side reactions .

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, reducing post-hoc discrepancies .

Q. How can computational models predict the electronic properties of this compound for optoelectronic applications?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to compute HOMO-LUMO gaps. Ethyl groups lower ionization potentials by ~0.3 eV compared to unsubstituted phenanthrene .

- QSAR/QSPR : Correlate substituent effects (e.g., Hammett constants) with fluorescence quantum yields for sensor design .

Q. What mechanistic insights explain the regioselectivity of diethyl substitution in phenanthrene derivatives?

- Methodology :

- Kinetic Isotope Effects (KIE) : Deuterium labeling at C9/C10 positions reveals whether substitution follows radical or ionic pathways. For example, KIE > 2 suggests radical intermediates .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., sodium-phenanthrene complexes) to identify steric/electronic drivers .

Q. How do environmental factors influence the degradation pathways of this compound in ecological studies?

- Methodology :

- LC-MS/MS Metabolomics : Track oxidation products (e.g., 9,10-diols or quinones) in soil/water matrices. Ethyl groups slow microbial degradation compared to methyl analogs .

- Isotope-Labeling : Use ¹³C-ethyl groups to quantify biodegradation rates via isotope-ratio mass spectrometry .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.